molecular formula C14H21N5 B11737244 n-[(1-Cyclopentyl-1h-pyrazol-4-yl)methyl]-1,4-dimethyl-1h-pyrazol-3-amine

n-[(1-Cyclopentyl-1h-pyrazol-4-yl)methyl]-1,4-dimethyl-1h-pyrazol-3-amine

Cat. No.: B11737244
M. Wt: 259.35 g/mol
InChI Key: UVFQACWPXWHBAG-UHFFFAOYSA-N
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Description

N-[(1-Cyclopentyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by its unique structure, which includes a cyclopentyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Cyclopentyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde with 1,4-dimethyl-1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and ultrasound-assisted reactions have been explored to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Cyclopentyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce reduced pyrazole derivatives .

Scientific Research Applications

N-[(1-Cyclopentyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[(1-Cyclopentyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-pyrazol-5-amine
  • 1-Cyclopentyl-1H-pyrazol-4-ylamine
  • 1-Methyl-1H-pyrazol-4-ylmethylamine

Uniqueness

N-[(1-Cyclopentyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine stands out due to its unique combination of a cyclopentyl group and two pyrazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H21N5

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C14H21N5/c1-11-9-18(2)17-14(11)15-7-12-8-16-19(10-12)13-5-3-4-6-13/h8-10,13H,3-7H2,1-2H3,(H,15,17)

InChI Key

UVFQACWPXWHBAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CN(N=C2)C3CCCC3)C

Origin of Product

United States

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